molecular formula C17H22FNO2 B12329495 Tert-butyl 4-(3-fluorobenzylidene)piperidine-1-carboxylate

Tert-butyl 4-(3-fluorobenzylidene)piperidine-1-carboxylate

Cat. No.: B12329495
M. Wt: 291.36 g/mol
InChI Key: HJXCLPMJBRBXDP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-fluorobenzylidene)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a fluorobenzylidene moiety

Properties

Molecular Formula

C17H22FNO2

Molecular Weight

291.36 g/mol

IUPAC Name

tert-butyl 4-[(3-fluorophenyl)methylidene]piperidine-1-carboxylate

InChI

InChI=1S/C17H22FNO2/c1-17(2,3)21-16(20)19-9-7-13(8-10-19)11-14-5-4-6-15(18)12-14/h4-6,11-12H,7-10H2,1-3H3

InChI Key

HJXCLPMJBRBXDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC2=CC(=CC=C2)F)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-fluorobenzylidene)piperidine-1-carboxylate typically involves the reaction of 4-piperidone with 3-fluorobenzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-fluorobenzylidene)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Tert-butyl 4-(3-fluorobenzylidene)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-fluorobenzylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorobenzylidene moiety can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
  • Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(3-fluorobenzylidene)piperidine-1-carboxylate is unique due to the presence of the fluorobenzylidene moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities.

Biological Activity

Tert-butyl 4-(3-fluorobenzylidene)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H18FN
  • Molecular Weight : 233.31 g/mol

Preliminary studies suggest that this compound may exert its biological effects through interaction with specific receptors or enzymes involved in various cellular pathways. The presence of the fluorobenzylidene moiety could enhance its lipophilicity, potentially leading to improved cell membrane penetration and receptor binding affinity.

Anticancer Properties

Several studies have investigated the anticancer potential of similar piperidine derivatives. For instance, compounds with a piperidine backbone have shown significant inhibition of cancer cell proliferation in vitro. In a study involving various piperidinone derivatives, certain compounds exhibited IC50 values ranging from 6 to 63 μM against breast cancer cell lines (MDA-MB-231) . While specific data for this compound is limited, its structural similarity to active derivatives suggests potential anticancer activity.

Analgesic and Anti-inflammatory Effects

Piperidine derivatives are often studied for their analgesic and anti-inflammatory properties. The mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . Although direct studies on this compound are sparse, related compounds have demonstrated these effects, indicating a potential for similar activity.

Table 1: Summary of Biological Activities

Activity Related Compounds IC50/Effect Reference
AnticancerPiperidinone derivativesIC50: 6 - 63 μM
AnalgesicVarious piperidine analogsInhibition of COX
Anti-inflammatoryPiperidinone-based compoundsSignificant reduction in inflammation markers

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation reaction between tert-butyl piperidine-1-carboxylic acid and 3-fluorobenzaldehyde. The resulting compound can be further modified to enhance its biological activity or selectivity for specific targets.

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